molecular formula C14H12O B13862335 1-Prop-2-enylnaphthalene-2-carbaldehyde

1-Prop-2-enylnaphthalene-2-carbaldehyde

Cat. No.: B13862335
M. Wt: 196.24 g/mol
InChI Key: VGVVLKSHJJHAFW-UHFFFAOYSA-N
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Description

1-Prop-2-enylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a prop-2-enyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enylnaphthalene-2-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aqueous micellar medium . This method is advantageous due to the high yield and the low cost of starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of 1-Prop-2-enylnaphthalene-2-carboxylic acid.

    Reduction: Formation of 1-Prop-2-enylnaphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1-Prop-2-enylnaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-2-enylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-Prop-2-enylnaphthalene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and a prop-2-enyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1-prop-2-enylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H12O/c1-2-5-13-12(10-15)9-8-11-6-3-4-7-14(11)13/h2-4,6-10H,1,5H2

InChI Key

VGVVLKSHJJHAFW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=CC=CC=C21)C=O

Origin of Product

United States

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